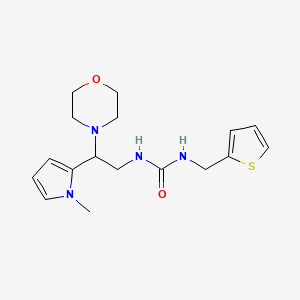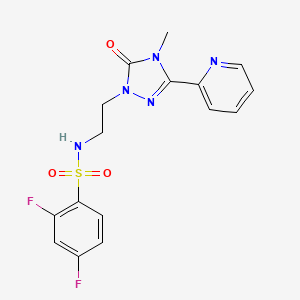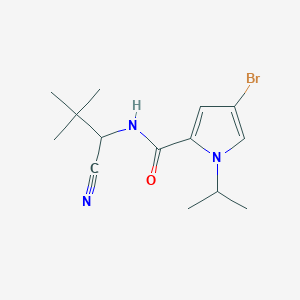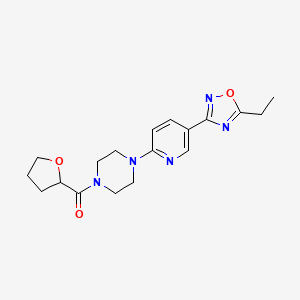
1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea" is a member of the urea derivatives, which are known for their diverse biological activities. Urea derivatives have been extensively studied for their potential as antiproliferative agents, acetylcholinesterase inhibitors, VEGFR-2 tyrosine kinase inhibitors, and anticancer agents . These compounds often feature an aryl or heteroaryl group attached to the urea moiety, which is critical for their biological activity.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate or isothiocyanate with an amine. For instance, the synthesis of 1-aryl-3-(4-methoxyphenyl)ureas can be achieved through a carbonylation reaction with triphosgene, followed by the addition of an aniline derivative . Similarly, the synthesis of 2-oxopyrimidin-1(2H)-yl-urea derivatives involves the reaction of arylisocyanates with a pyrimidinone . These methods highlight the versatility in the synthesis of urea derivatives, allowing for the introduction of various functional groups that can enhance biological activity.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group (C=O) flanked by two amine groups (NH2). The molecular structure is further modified by the introduction of various substituents, such as aryl, heteroaryl, and alkyl groups, which can influence the compound's binding affinity to biological targets . The structure-activity relationship (SAR) is crucial in understanding the interaction of these compounds with their targets and optimizing their biological effects.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the antiproliferative activity of these compounds may involve interactions with cellular targets, leading to the induction of apoptosis or cell cycle arrest . The antiacetylcholinesterase activity of urea derivatives is attributed to their ability to interact with the enzyme's active site, inhibiting its function . Additionally, the antiangiogenic effects of certain urea derivatives are related to their inhibition of VEGFR-2 tyrosine kinase, which plays a role in angiogenesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the urea moiety. These properties are important for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) . Quantum chemical calculations, such as those performed using DFT/B3LYP methods, can provide insights into the electronic properties of these compounds, including HOMO-LUMO energy gaps and dipole moments, which are relevant for their reactivity and interaction with biological targets .
科学的研究の応用
Corrosion Inhibition
Urea derivatives, such as Mannich bases synthesized from pyrrolidinyl and morpholino groups, have been investigated for their corrosion inhibition properties on metal surfaces in acidic environments. These compounds exhibit significant inhibition efficiency, which increases with concentration and decreases with temperature. Their adsorption follows Langmuir’s isotherm, indicating a strong interaction with metal surfaces (Jeeva et al., 2015).
Enzyme Inhibition and Cancer Treatment
Urea derivatives have been explored for their enzyme inhibitory activities and potential anticancer properties. For example, 1-aryl-3-(2-chloroethyl) ureas have shown cytotoxicity against human adenocarcinoma cells, with some derivatives exhibiting comparable or superior activity to established chemotherapy agents (Gaudreault et al., 1988). Moreover, novel urea derivatives targeting the PI3K/AKT signaling pathway have demonstrated potent activity against chronic myeloid leukemia (CML), highlighting the therapeutic potential of these compounds in cancer treatment (Li et al., 2019).
Anion Binding and Coordination Chemistry
Urea derivatives have also been studied for their ability to bind anions and form complexes with metals, serving as potential ligands in coordination chemistry. The presence of urea groups adjacent to pyridyl functionalities enables these compounds to bind ion pairs through both coordination and hydrogen bonding, offering a unique approach to ion-pair binding and the formation of complex structures (Qureshi et al., 2009).
Molecular Recognition and Gelation
Research into urea derivatives extends into molecular recognition and the development of hydrogels. For instance, the interaction between urea compounds and specific anions can significantly affect the morphology and rheology of hydrogels, providing a method for tuning the physical properties of these materials (Lloyd & Steed, 2011).
特性
IUPAC Name |
1-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-20-6-2-5-15(20)16(21-7-9-23-10-8-21)13-19-17(22)18-12-14-4-3-11-24-14/h2-6,11,16H,7-10,12-13H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXNGJYUHLVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NCC2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2527577.png)
![2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2527578.png)

![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)







![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2527595.png)
![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)